molecular formula C10H10N2O B13666881 4-Methoxyquinolin-5-amine

4-Methoxyquinolin-5-amine

Cat. No.: B13666881
M. Wt: 174.20 g/mol
InChI Key: IEIIFYYIBLFBKL-UHFFFAOYSA-N
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Description

4-Methoxyquinolin-5-amine is a heterocyclic aromatic amine with a methoxy group at the fourth position and an amine group at the fifth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinolin-5-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent . This method is efficient and yields the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to enhance the green chemistry aspect of the production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Conditions vary depending on the substituent but often involve strong bases or acids as catalysts.

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinolines .

Scientific Research Applications

4-Methoxyquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the methoxy and amine groups.

    4-Hydroxyquinoline: Similar structure with a hydroxyl group instead of a methoxy group.

    5-Aminoquinoline: Similar structure with an amine group at the fifth position but without the methoxy group.

Uniqueness: 4-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methoxyquinolin-5-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-5-6-12-8-4-2-3-7(11)10(8)9/h2-6H,11H2,1H3

InChI Key

IEIIFYYIBLFBKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NC2=CC=CC(=C21)N

Origin of Product

United States

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